molecular formula C21H25N3O4S B5521562 2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Cat. No. B5521562
M. Wt: 415.5 g/mol
InChI Key: LLSZTDKEKKKGJP-UHFFFAOYSA-N
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Description

2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a compound with a complex structure, belonging to the tetrahydroisoquinoline class. This class of compounds has been extensively studied for their pharmacological properties and molecular interactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides is characterized by the presence of a tetrahydroisoquinoline core, typically modified with various substituents, affecting their molecular properties and interactions. No specific studies on the exact molecular structure of the compound were found.

Chemical Reactions and Properties

The chemical properties of tetrahydroisoquinoline sulfonamides are influenced by their functional groups. For instance, the presence of a sulfonamide group can facilitate interactions with enzymes, as seen in the work of Gitto et al. (2009), where sulfonamide function was used to target carbonic anhydrase (Gitto et al., 2009).

Physical Properties Analysis

Tetrahydroisoquinoline sulfonamides' physical properties, such as solubility and melting point, depend on their specific molecular structure. However, specific data on the physical properties of this compound were not found in the available literature.

Chemical Properties Analysis

The chemical properties of this class of compounds, such as reactivity and stability, are influenced by their structural features. The studies by Gitto et al. (2009) and Itô and Tanaka (1977) provide insights into the reactivity of similar compounds under various conditions (Gitto et al., 2009); (Itô & Tanaka, 1977).

Scientific Research Applications

Overview of Sulfonamide Hybrids

Sulfonamides represent a versatile class of compounds with broad pharmacological applications, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities. This diversity stems from the sulfonamide functional group's ability to be linked to various organic compounds, leading to hybrid agents with enhanced biological activities. Recent advances have focused on designing two-component sulfonamide hybrids, incorporating pharmacologically active scaffolds like coumarin, indole, and pyrazole, demonstrating the scientific community's interest in exploring their potential further (Ghomashi et al., 2022).

Radical Cyclizations to Form Polycyclic Imines

Research has shown that radical cyclizations of cyclic ene sulfonamides can efficiently produce stable polycyclic imines. These cyclizations yield fused and spirocyclic imines with significant potential in synthesizing complex organic compounds. The process involves forming an α-sulfonamidoyl radical, which undergoes elimination to form the imine, highlighting the chemical versatility of sulfonamide-based compounds (Zhang et al., 2013).

Synthesis of Tetrahydroisoquinolines

The synthesis of tetrahydroisoquinolines has been achieved through methods such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate. This approach is crucial for accessing substituted tetrahydroisoquinolines, which are key structures in potential drug analogs for treating cancer, hepatitis C, and CNS disorders. The use of sulfonamide groups in these syntheses underscores their importance in medicinal chemistry (Bunce et al., 2012).

Inhibitory Effects on Tyrosine Kinase

Sulfonamide derivatives have been explored for their inhibitory effects on tyrosine kinase, particularly in the context of cancer treatment. The modifications to the sulfonamide structure, such as the introduction of Michael acceptor units, have been investigated to enhance solubility and achieve irreversible inhibition of the epidermal growth factor receptor (EGFR), demonstrating the therapeutic potential of sulfonamide modifications in oncology (Smaill et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some compounds that contain a tetrahydroisoquinoline group are known to inhibit certain enzymes .

Future Directions

The future research directions would likely involve further studying this compound’s biological activity and potential uses in medicine. For example, similar compounds have been studied for their anti-tubercular activity .

properties

IUPAC Name

2-(4-methylpyridine-3-carbonyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-6-8-22-13-20(15)21(25)24-9-7-16-11-19(5-4-17(16)14-24)29(26,27)23-12-18-3-2-10-28-18/h4-6,8,11,13,18,23H,2-3,7,9-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZTDKEKKKGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N2CCC3=C(C2)C=CC(=C3)S(=O)(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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